3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid
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Overview
Description
3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid is an organic compound that features a brominated thiophene ring attached to a propanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid typically involves the bromination of thiophene followed by the introduction of the propanoic acid group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromothiophene.
Formation of Propanoic Acid Derivative: The brominated thiophene is then reacted with a suitable propanoic acid derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki coupling, where it reacts with aryl or alkenyl borates in the presence of a palladium catalyst.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts, aryl or alkenyl borates, and bases such as potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various aryl or alkenyl derivatives depending on the borate used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Scientific Research Applications
3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog with similar reactivity but lacking the propanoic acid moiety.
3-(2-Bromothiophen-3-yl)propanoic acid: A positional isomer with different substitution patterns on the thiophene ring.
Uniqueness
3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid is unique due to the presence of both the brominated thiophene ring and the propanoic acid group, which confer distinct electronic and steric properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C8H9BrO2S |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
3-(3-bromothiophen-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H9BrO2S/c1-5(8(10)11)4-7-6(9)2-3-12-7/h2-3,5H,4H2,1H3,(H,10,11) |
InChI Key |
LMMKKBJILMMGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CS1)Br)C(=O)O |
Origin of Product |
United States |
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